S-n-Butyl (phenylthio)thioacetate
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Overview
Description
S-n-Butyl (phenylthio)thioacetate is an organic compound with the molecular formula C12H16OS2 It is a thioester, which is a class of compounds characterized by the presence of a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-n-Butyl (phenylthio)thioacetate can be achieved through several methods. One efficient method involves the reaction of phenylthiol with butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to enhance the nucleophilicity of the thiolate anion, which facilitates the nucleophilic displacement reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
S-n-Butyl (phenylthio)thioacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the butyl or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
S-n-Butyl (phenylthio)thioacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which S-n-Butyl (phenylthio)thioacetate exerts its effects involves the nucleophilic attack of the thiolate anion on electrophilic centers. This reaction mechanism is crucial in the formation of thioesters and other sulfur-containing compounds. The molecular targets and pathways involved include various enzymes and proteins that interact with the thiolate anion .
Comparison with Similar Compounds
Similar Compounds
S-Phenyl thioacetate: Similar structure but with a phenyl group instead of a butyl group.
S-tert-Butyl thioacetate: Contains a tert-butyl group instead of a n-butyl group.
Ethyl thioacetate: Has an ethyl group instead of a butyl group.
Uniqueness
S-n-Butyl (phenylthio)thioacetate is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
63006-69-9 |
---|---|
Molecular Formula |
C12H16OS2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
S-butyl 2-phenylsulfanylethanethioate |
InChI |
InChI=1S/C12H16OS2/c1-2-3-9-14-12(13)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
XCPSUCLXRBPIJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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